Lipophilicity Advantage vs. Methyl Ester Analog
The ethyl ester derivative exhibits a higher computed lipophilicity (XLogP3 = 2.1) compared to its direct methyl ester analog (Methyl 4-amino-5-cyanothiophene-2-carboxylate, CAS 648412-51-5), for which the estimated XLogP3 is approximately 1.6 based on the difference of one aliphatic carbon [1]. This 0.5 log unit increase translates to a ~3.2-fold higher predicted octanol-water partition coefficient, which is a critical parameter for membrane permeability in cell-based assays and oral bioavailability projections [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Methyl 4-amino-5-cyanothiophene-2-carboxylate (Estimated XLogP3 ≈ 1.6) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Procurement of the ethyl ester is prioritized when the downstream application requires higher intrinsic membrane permeability, as the methyl ester may exhibit insufficient passive diffusion.
- [1] PubChem. (2026). Ethyl 4-amino-5-cyanothiophene-2-carboxylate (CID 45089369). Property: XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45089369. View Source
- [2] Chem960. (n.d.). Methyl 4-amino-5-cyanothiophene-2-carboxylate (CAS 648412-51-5). Computed properties. Retrieved from m.chem960.com. View Source
